molecular formula C21H28N2O5 B196071 Trimethobenzamide CAS No. 138-56-7

Trimethobenzamide

Cat. No. B196071
CAS RN: 138-56-7
M. Wt: 388.5 g/mol
InChI Key: FEZBIKUBAYAZIU-UHFFFAOYSA-N
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Description

Trimethobenzamide is an antiemetic used to prevent nausea and vomiting. It is often used after surgery or to treat nausea caused by gastroenteritis . It is available in oral and injectable formulations .


Synthesis Analysis

The synthesis of Trimethobenzamide involves the alkylation of the sodium salt of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to afford the ether. This is followed by reductive amination of the aldehyde in the presence of ammonia to give the diamine. Acylation of that product with 3,4,5-trimethoxybenzoyl chloride affords Trimethobenzamide .


Molecular Structure Analysis

Trimethobenzamide is chemically known as N-[ρ-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride. It has a molecular weight of 424.92 .


Chemical Reactions Analysis

Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine .


Physical And Chemical Properties Analysis

Trimethobenzamide has a molecular formula of C21H28N2O5 and a molar mass of 388.464 g·mol−1 .

Scientific Research Applications

Trimethobenzamide is primarily used as an antiemetic to combat nausea and vomiting . Here are some key points about its application:

  • Scientific Field : Pharmacology
  • Summary of Application : Trimethobenzamide is used to treat postoperative nausea and vomiting and nausea associated with gastroenteritis . It’s a novel antiemetic which prevents nausea and vomiting in humans .
  • Methods of Application or Experimental Procedures : The mechanism of action of trimethobenzamide as determined in animals is obscure, but may involve the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center .
  • Results or Outcomes : In dogs pretreated with trimethobenzamide HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate .
  • Postoperative Nausea and Vomiting

    • Application : Trimethobenzamide is used to treat nausea and vomiting related to surgery .
    • Method : It is administered orally, rectally, or via intramuscular injection .
    • Results : It effectively reduces postoperative nausea and vomiting, improving patient comfort and recovery .
  • Gastroenteritis

    • Application : It is used to treat nausea associated with gastroenteritis .
    • Method : It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .
    • Results : It provides relief from the symptoms of gastroenteritis, improving patient comfort and recovery .
  • Chemotherapy-induced Nausea and Vomiting

    • Method : It is administered orally, rectally, or via intramuscular injection . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .
  • Radiation Therapy-induced Nausea and Vomiting

    • Method : Similar to its use in chemotherapy, it is administered orally, rectally, or via intramuscular injection . It works by affecting the chemoreceptor trigger zone (CTZ) of the medulla oblongata .

Safety And Hazards

Trimethobenzamide may produce drowsiness, and patients are advised not to operate motor vehicles or other dangerous machinery until their individual responses have been determined. Concomitant use of alcohol with Trimethobenzamide may result in an adverse drug interaction . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZBIKUBAYAZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-92-7 (mono-hydrochloride)
Record name Trimethobenzamide [INN]
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DSSTOX Substance ID

DTXSID8023711
Record name Trimethobenzamide
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Molecular Weight

388.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Trimethobenzamide
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Solubility

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L
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Mechanism of Action

The mechanism of action of trimethobenzamide as determined in animals is obscure, but may involve the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center; direct impulses to the vomiting center apparently are not similarly inhibited., DRUG...SHOWN TO INHIBIT STIMULI @ CHEMORECEPTOR TRIGGER ZONE IN ANIMALS... /HYDROCHLORIDE SALT/
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Product Name

Trimethobenzamide

CAS RN

138-56-7
Record name Trimethobenzamide
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Record name Trimethobenzamide
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Melting Point

188.7 °C
Record name Trimethobenzamide
Source DrugBank
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Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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